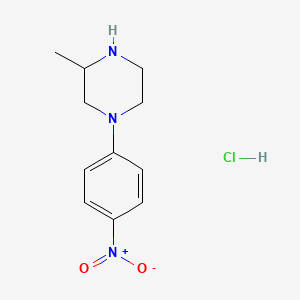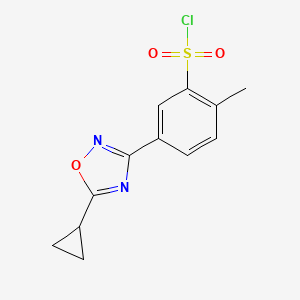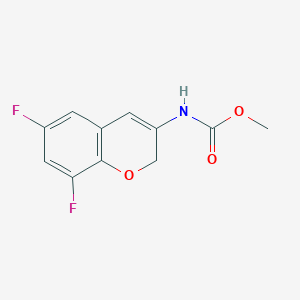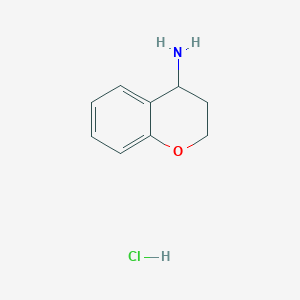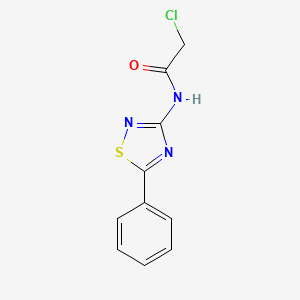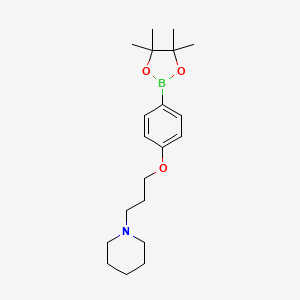
1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine
説明
The compound “1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a tetramethyl-1,3,2-dioxaborolane group , which is a boronic acid derivative commonly used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is often used in borylation reactions , where it can introduce a boron atom into an organic molecule . The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a phenoxy group, and a tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group in this compound can participate in various chemical reactions . For example, it can undergo borylation reactions to form pinacol benzyl boronate . It can also react with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.882 g/mL at 25 °C (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a refractive index of 1.396 (lit.) .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Related Compounds : A compound closely related to the one , Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized and is noted as an important intermediate in biologically active compounds like crizotinib. The compound was synthesized through a three-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure was confirmed by various spectroscopic techniques (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Crystal Structure and DFT Study : Another study explored the synthesis, crystal structure, and density functional theory (DFT) analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. The research detailed the three-step substitution reaction for obtaining these compounds and performing crystallographic and conformational analyses (Huang et al., 2021).
Pharmacological Exploration
SSRI Analogues : A study synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, related to the compound . These were evaluated for antidepressant activity, and some showed fluoxetine-like antireserpine and anorexigenic activity (Kumar, Sharma, Srivastava, Bhandari, Shander, & Singh, 2004).
Conformationally Constrained Butyrophenones : Research on conformationally restricted butyrophenones, which bear structural resemblance to the compound , explored their potential as antipsychotic agents. The study included in vitro assays for dopamine and serotonin receptors and suggested possible effectiveness as neuroleptic drugs (Raviña et al., 2000).
Miscellaneous Applications
- Synthesis of Radiolabeled Probes : A study on halogenated 4-(phenoxymethyl)piperidines, structurally related to the compound of interest, synthesized these compounds as potential δ receptor ligands. These were evaluated for affinity and selectivity using receptor binding assays, and one ligand was studied in vivo in rats, indicating potential for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
特性
IUPAC Name |
1-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO3/c1-19(2)20(3,4)25-21(24-19)17-9-11-18(12-10-17)23-16-8-15-22-13-6-5-7-14-22/h9-12H,5-8,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAFQCQAHKMHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656982 | |
| Record name | 1-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidine | |
CAS RN |
401895-68-9 | |
| Record name | 1-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Piperidin-1-yl)propoxy]benzeneboronic acid, pinacol ester 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
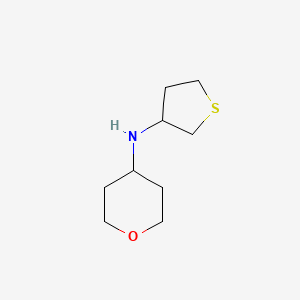
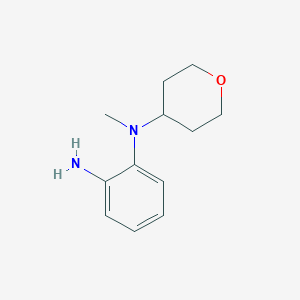
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
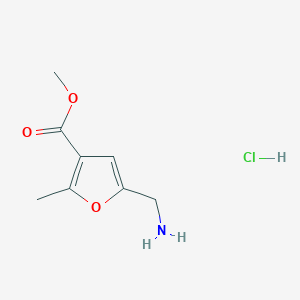
![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)
amine](/img/structure/B1461602.png)
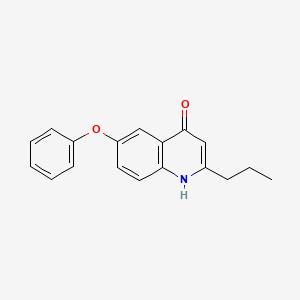
amine](/img/structure/B1461604.png)
